molecular formula C10H12N4OS B5727169 N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B5727169
M. Wt: 236.30 g/mol
InChI Key: DGVGMJNTWBZTLE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclopropylamine with pyridine-3-carboxylic acid to form the corresponding amide. This intermediate is then treated with hydrazine and carbon disulfide to yield the final product. The reaction conditions often include:

    Solvent: Toluene or ethanol

    Temperature: 60-80°C

    Catalysts: None required for the primary steps, but bases like triethylamine may be used to neutralize by-products.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions would be optimized to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using hydrides such as sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide.

    Reduction: Formation of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Interfering with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide
  • N-cyclopropyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
  • N-cyclopropyl-2-(quinolin-3-ylcarbonyl)hydrazinecarbothioamide

Uniqueness

N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain enzymes. This makes it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

1-cyclopropyl-3-(pyridine-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c15-9(7-2-1-5-11-6-7)13-14-10(16)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVGMJNTWBZTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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